Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate
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Overview
Description
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-hydroxy-5-methylbenzoate typically involves the esterification of 3-amino-4-hydroxy-5-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products can include 3-amino-4-oxo-5-methylbenzoate.
Reduction: The major products can include 3-amino-4-hydroxy-5-methylbenzylamine.
Substitution: The major products can vary depending on the nucleophile used, such as alkylated or acylated derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-4-hydroxybenzoate
- Tert-butyl 3-amino-5-methylbenzoate
- Tert-butyl 4-hydroxy-5-methylbenzoate
Uniqueness
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-amino-4-hydroxy-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJWYJXXKZKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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